molecular formula C13H16ClN3O B1357745 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 61271-84-9

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B1357745
CAS RN: 61271-84-9
M. Wt: 265.74 g/mol
InChI Key: PSTZLFWHHJKOJF-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a triaza group, indicating the presence of three nitrogen atoms, and a 4-chlorophenyl group, which is a phenyl ring with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would have a three-dimensional shape dictated by the spirocyclic and triaza groups, and the presence of the chlorine atom could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the chlorine atom and the nitrogen atoms in the triaza group. These could potentially participate in various chemical reactions .

Scientific Research Applications

High-Affinity Ligands for the ORL1 Receptor

A study by Röver et al. (2000) focused on the discovery of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. They synthesized and characterized a series of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, demonstrating their potential as potent ORL1 receptor agonists with moderate to good selectivity against opioid receptors.

Ultrasound-Assisted Synthesis of Derivatives

Velupula et al. (2021) explored the ultrasound-assisted synthesis method to create novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. This approach was noted for its environmental friendliness and efficiency, as detailed in their study here.

Opioid Receptor Modulators

Jordan et al. (2005) developed a series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones that showed enhanced affinity for the mu-opioid receptor. This study indicates the potential of these compounds as opioid receptor modulators, as discussed in their publication here.

Anti-Leukemic Activity

The study by Guillon et al. (2020) focused on synthesizing 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one. Their research highlighted its cytotoxic potential against several human leukemia cell lines, indicating its application in anti-leukemic therapies. More information can be found here.

Electron Impact Mass Spectrometry

Danieli et al. (1989) used electron impact mass spectrometry to study neuroleptic butyrophenone drugs, including compounds related to 1,3,8-triazaspiro[4,5]decan-4-ones. Their research provided valuable information for the development of positron emission tomography studies. The details can be found here.

Antipsychotic Profiles

Wise et al. (1985) examined 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one and related compounds for their antipsychotic profiles. These compounds showed promise in pharmacological test models predictive of antipsychotic efficacy. More details are available here.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of any products formed when it reacts or breaks down. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise in areas such as pharmaceuticals or materials science, future research could involve further studying its properties, optimizing its synthesis, and exploring its potential uses .

properties

IUPAC Name

1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTZLFWHHJKOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603143
Record name 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61271-84-9
Record name 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1.5 g (2.97 mmol) 8-(3,5-bis-trifluoromethyl-benzoyl)-1-(4-chloro-phenyl)-1,3,8-triaza-spiro[4.5]decan-4-one in 4.5 ml THF, 4.5 ml water and 4.5 ml methanol were added 0.85 g (35.6 mmol) powdered LiOH. The reaction mixture was stirred at ambient temperature for 48 hours. The solvent was removed in vacuo. The residue was stirred in water. The resulting solid was filtered, washed with water and dried to provide the title compound (0.55 g) as a colorless solid; MS (ISP): 266.1 MH+.
Name
8-(3,5-bis-trifluoromethyl-benzoyl)-1-(4-chloro-phenyl)-1,3,8-triaza-spiro[4.5]decan-4-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 3
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 4
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 5
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 6
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

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